molecular formula C12H15ClN2O4 B2584277 4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid CAS No. 1031361-46-2

4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid

Cat. No. B2584277
CAS RN: 1031361-46-2
M. Wt: 286.71
InChI Key: WHEKRKDIHSRVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as CA-074, and it belongs to a class of compounds called protease inhibitors. Proteases are enzymes that are involved in many important biological processes, and the inhibition of these enzymes can have significant effects on cellular function.

Scientific Research Applications

Methionine Salvage Pathway and Apoptosis

The compound 4-Methylthio-2-oxobutanoic acid (MTOB), a derivative of 4-oxobutanoic acid, plays a significant role in the methionine salvage pathway, converting the polyamine byproduct methylthioadenosine to adenine and methionine. Research has shown that MTOB inhibits the growth of several human cell lines in a dose-dependent manner and induces apoptosis, a form of programmed cell death. This activity is particularly notable as it does not solely rely on the inhibition of ornithine decarboxylase (ODC), suggesting that MTOB activates apoptosis through other mechanisms (Tang et al., 2006).

Hemoglobin Oxygen Affinity and Clinical Applications

Another research avenue explores derivatives of 4-oxobutanoic acid in the context of modifying hemoglobin's oxygen affinity. Compounds structurally related to 4-oxobutanoic acid have been found to decrease the oxygen affinity of human hemoglobin, potentially offering clinical benefits in conditions requiring enhanced oxygen delivery, such as ischemia or stroke. This research underscores the potential of 4-oxobutanoic acid derivatives as allosteric effectors of hemoglobin, offering insights into their application in medical scenarios requiring modulation of oxygen delivery (Randad et al., 1991).

Siderophore Production and Microbial Interaction

Research into the production of siderophores by bacteria, specifically Pseudomonas, has identified compounds related to 4-oxobutanoic acid as components of novel siderophores named ornibactins. These compounds facilitate iron uptake by bacteria, playing a crucial role in microbial survival and interaction within their environments. The study of ornibactins and their precursors sheds light on the microbial utilization of 4-oxobutanoic acid derivatives, contributing to our understanding of bacterial adaptation and survival strategies (Stephan et al., 2004).

Analytical Chemistry Applications

In the realm of analytical chemistry, derivatives of 4-oxobutanoic acid have been utilized in the development of sensitive assays, such as ELISA, for detecting residues of pesticides like fenthion in fruit samples. This application highlights the versatility of 4-oxobutanoic acid derivatives in enhancing analytical methodologies for environmental and food safety monitoring (Zhang et al., 2008).

Gallic Acid Degradation and Bacterial Adaptation

The degradation of gallic acid, a major phenolic pollutant, by bacteria involves pathways that include intermediates structurally related to 4-oxobutanoic acid. Understanding these degradation pathways not only provides insights into bacterial adaptation to phenolic pollutants but also offers potential applications in bioremediation and the development of eco-friendly pollutant degradation strategies (Nogales et al., 2011).

properties

IUPAC Name

4-(3-chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c13-8-2-1-3-9(6-8)15-11(17)7-10(12(18)19)14-4-5-16/h1-3,6,10,14,16H,4-5,7H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEKRKDIHSRVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC(C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid

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